molecular formula C21H27N3O4S B6487368 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide CAS No. 897611-01-7

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide

Cat. No.: B6487368
CAS No.: 897611-01-7
M. Wt: 417.5 g/mol
InChI Key: HHHVLGJOANIKSV-UHFFFAOYSA-N
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Description

“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide” is a compound that has been studied for its potential therapeutic applications. It has been found to have affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors and are significant targets for various neurological conditions treatment .


Synthesis Analysis

While specific synthesis details for “this compound” were not found, related compounds have been synthesized for study. For example, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized and their structures elucidated .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, and its analysis would involve in silico docking and molecular dynamics simulations . These techniques can help identify promising lead compounds and propose a rationale for the activity of these molecules .

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing central cholinergic neurotransmission . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets by inhibiting AChE and binding to α1-ARs. The inhibition of AChE leads to an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic transmission . The binding to α1-ARs affects the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The compound affects the cholinergic neurotransmission pathway by inhibiting AChE, leading to increased acetylcholine levels . It also impacts the adrenergic signaling pathway by binding to α1-ARs . The downstream effects include improved memory and cognitive function, and regulation of smooth muscle contraction .

Pharmacokinetics

The compound has been found to have adequate pharmacokinetic properties, as supported by in silico studies . .

Result of Action

The compound’s action results in improved short-term memory and anxiety levels in rats treated with aluminium chloride (AlCl3), as shown by behavioral tests . It also attenuates the neurotoxic effects of AlCl3, prevents lipid peroxidation and protein damage, and restores the levels of endogenous antioxidant enzymes .

Future Directions

The future directions for research on “N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide” could involve further exploration of its therapeutic potential. Given its affinity for alpha1-adrenergic receptors, it could be a significant target for various neurological conditions treatment .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-7-3-4-8-18(17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-20(19)28-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHVLGJOANIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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